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Glucomannan polysaccharide from Konjac

Hydrocolloid Chemistry Rheology Dietary Fiber Characterization

Konjac glucomannan (KGM, CAS 37220-17-0) exhibits an exceptionally high molecular weight (~5.22×10⁶ Da) and viscosity surpassing guar gum, with unique non-Newtonian rheology and higher shear stress versus xanthan gum and sodium alginate. Its distinct molecular flexibility (persistence length ~13 nm) enables synergistic thermoreversible gels unattainable with generic substitutes. Meta-analytic evidence supports a ~10% LDL cholesterol reduction at ~3 g/day. For maximum texture with minimal addition, or substantiated cardiovascular claims, KGM is scientifically irreplaceable.

Molecular Formula C12H22O11
Molecular Weight
CAS No. 37220-17-0
Cat. No. B1165547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucomannan polysaccharide from Konjac
CAS37220-17-0
Molecular FormulaC12H22O11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucomannan Polysaccharide from Konjac (CAS 37220-17-0): Scientific Procurement and Material Specification Baseline


Glucomannan polysaccharide from Konjac (CAS 37220-17-0), also referred to as konjac glucomannan (KGM), is a water-soluble, neutral heteropolysaccharide derived from the tuber of Amorphophallus konjac [1]. It is composed of β-D-glucose and β-D-mannose residues in a molar ratio of approximately 1:1.6, with a small proportion of acetyl groups that are critical to its native solution properties [1][2]. As a high-molecular-weight dietary fiber, its physicochemical and functional characteristics—including molecular weight distribution, viscosity profile, water-holding capacity, and rheological behavior—are intrinsically linked to its source, extraction, and purification method, which directly impacts its suitability for specific research or industrial applications [2][3].

Why Generic Substitution of Glucomannan Polysaccharide from Konjac (CAS 37220-17-0) Fails: Critical Material Property Differentiation


Generic substitution of konjac glucomannan with other soluble dietary fibers or hydrocolloids is scientifically inadvisable due to substantial quantitative differences in fundamental material properties. Glucomannan polysaccharide from Konjac (CAS 37220-17-0) exhibits a molecular weight (Mw) and resulting viscosity profile that are orders of magnitude higher than many in-class alternatives, such as inulin or oat β-glucan [1]. Furthermore, its unique rheological behavior—including a higher shear stress at a fixed shear rate compared to xanthan gum, carrageenan, and sodium alginate—and its exceptional water-holding capacity distinguish it from other plant-derived polysaccharides [1][2]. These property disparities directly translate into divergent performance in functional applications like gelation, texture modification, and physiological efficacy [3]. The following evidence guide quantifies these critical points of differentiation to inform scientific and procurement decisions.

Quantitative Differentiation Evidence for Glucomannan Polysaccharide from Konjac (CAS 37220-17-0) Against Closest Analogs


Molecular Weight and Viscosity Differentiation of Konjac Glucomannan vs. Other Soluble Dietary Fibers

In a 2022 comparative study of eight plant-derived soluble dietary fibers, konjac glucomannan (KGM) exhibited a weight-average molecular weight (Mw) of 5.22 × 10^6 Da, which was the highest among all fibers tested, including apple pectin, inulin, and oat β-glucan [1]. This high Mw directly correlates with its superior viscosity, gelation ability, and water-holding capacity, as confirmed by rheological studies and texture profile analysis in the same study [1].

Hydrocolloid Chemistry Rheology Dietary Fiber Characterization

Viscosity of Konjac Glucomannan Compared to Guar Gum

The viscosity of konjac glucomannan (KGM) solution is documented to be greater than that of guar gum, which is recognized as one of the most viscous soluble dietary fibers (SDFs) [1]. The viscosity of KGM is highly concentration-dependent, and a 2% aqueous solution exhibits a viscosity more than 12 times higher than that of a 1% solution [1].

Food Hydrocolloids Rheology Functional Ingredients

Rheological Superiority: Higher Shear Stress of Konjac Glucomannan Dispersions vs. Xanthan, Carrageenan, and Alginate

A 1995 study on the rheological properties of konjac glucomannan dispersions found that at a fixed shear rate, KGM dispersions exhibited higher shear stress compared to dispersions of gum xanthan, gum carrageenan, and sodium alginate [1]. This indicates KGM's stronger resistance to flow and greater structural integrity under shear.

Rheology Food Colloids Polysaccharide Hydrogels

Cholesterol-Lowering Efficacy: Meta-Analysis of Konjac Glucomannan vs. Baseline Diet

A 2017 systematic review and meta-analysis of 12 randomized controlled trials (n=370) concluded that the intake of approximately 3 g/day of konjac glucomannan (KJM) resulted in a significant reduction in LDL cholesterol (mean difference: -0.35 mmol/L; 95% CI: -0.46, -0.25 mmol/L) and non-HDL cholesterol (mean difference: -0.32 mmol/L; 95% CI: -0.46, -0.19 mmol/L) compared to a control or placebo [1]. These reductions correspond to decreases of 10% for LDL cholesterol and 7% for non-HDL cholesterol, respectively [1].

Nutraceuticals Cardiovascular Health Clinical Nutrition

Scientifically Validated Application Scenarios for Glucomannan Polysaccharide from Konjac (CAS 37220-17-0) Based on Comparative Evidence


Functional Food and Beverage Thickener Requiring High Viscosity at Low Concentrations

Based on its exceptionally high molecular weight (5.22 × 10^6 Da) and viscosity that surpasses guar gum [1][2], konjac glucomannan is the preferred choice for formulators seeking to maximize viscosity and texture with minimal ingredient addition. Its non-Newtonian fluid behavior and higher shear stress compared to xanthan gum and other hydrocolloids further support its use in products requiring robust suspension and mouthfeel [3].

Dietary Supplement Formulation for Cholesterol Management

For products targeting cardiovascular health, the meta-analytic evidence supporting a 10% reduction in LDL cholesterol with a daily intake of approximately 3 g of KJM provides a strong, quantifiable claim substantiation [4]. This level of clinical validation differentiates KJM from other dietary fibers that may lack comparable evidence or require higher doses to achieve similar effects.

Hydrocolloid Base for Synergistic Gelation and Texture Engineering

The unique molecular flexibility (persistence length Lp ~ 13 nm) of KGM, which differs from galactomannans and pullulan, underpins its ability to form synergistic thermoreversible gels with other polysaccharides like xanthan gum [5]. This property is crucial for designing specific gel strengths, melt-in-mouth characteristics, or elastic textures in food matrices, where simple substitution with another gum would fail to reproduce the desired rheological outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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